1,6-Dimethyl-1,5-cyclooctadiene

Beschreibung

Contextualization within the Field of Cyclic Diene Chemistry

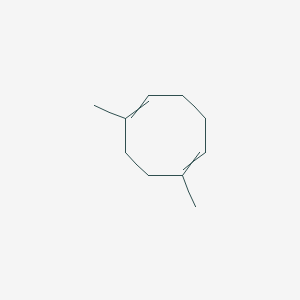

1,6-Dimethyl-1,5-cyclooctadiene is an organic compound belonging to the cycloalkene class. With the molecular formula C10H16, it is a cyclic diene that has garnered interest in the field of organic chemistry. ontosight.ai Its structure consists of an eight-membered carbon ring with two double bonds and two methyl groups, which confer specific steric and electronic properties that influence its reactivity. ontosight.ai

Cyclic dienes, including this compound, are important in various chemical reactions. They are known to participate in cycloaddition and coordination reactions. For instance, the diene structure allows the compound to act as a ligand, forming complexes with various metal ions. These complexes can then undergo further chemical transformations. The study of such compounds provides insights into their potential for unique rearrangements and additions, and their reactivity in Diels-Alder reactions highlights their utility in synthetic organic chemistry. ontosight.ai

Academic Significance of this compound in Contemporary Organic and Organometallic Synthesis

The academic significance of this compound lies in its role as a ligand in coordination chemistry and as a building block in organic synthesis. The synthesis of this compound often occurs through the cyclodimerization of isoprene (B109036), which can yield a mixture with its structural isomer, 1,5-dimethyl-1,5-cyclooctadiene (B1594330). The ratio of these isomers can be influenced by the catalyst and reaction conditions. For example, nickel-catalyzed dimerization of isoprene can produce a mixture of approximately 80% 1,5-dimethyl-1,5-cyclooctadiene and 20% this compound. Conversely, iron-catalyzed [4+4]-cycloaddition of isoprene can be tuned to predominantly yield this compound.

In organometallic chemistry, derivatives of dimethyl-cyclooctadiene are studied for their potential catalytic properties in reactions such as hydrogenation and polymerization. ontosight.ai While less studied than its 1,5-isomer, the presence of this compound can affect reaction yields and product purity, making its study important for optimizing synthetic routes. The compound undergoes various reactions typical of alkenes, including oxidation to form epoxides, reduction to saturated or partially saturated compounds, and substitution reactions.

Comparative Analysis with Isomeric and Analogous Cyclooctadienes in Research Contexts

A comparative analysis of this compound with its isomers and analogs, such as 1,5-dimethyl-1,5-cyclooctadiene and the parent 1,5-cyclooctadiene (B75094) (COD), reveals important distinctions in their chemical behavior and applications.

1,5-Cyclooctadiene (COD) is a widely used ligand in transition-metal chemistry. It binds to low-valent metals through both of its double bonds, forming stable complexes that are often more robust than those formed with simpler alkenes like ethylene. wikipedia.org This stability is attributed to the chelate effect. wikipedia.orgchemeurope.com COD complexes are valuable as they are stable enough to be isolated, yet the COD ligand can be easily displaced by other ligands, making them excellent starting materials in catalysis. wikipedia.orgchemeurope.com

1,5-Dimethyl-1,5-cyclooctadiene , an isomer of the title compound, has increased steric bulk due to the placement of its methyl groups. This steric hindrance can affect its reactivity, for example, by complicating processes like ring-opening metathesis polymerization (ROMP). However, it can be polymerized using specific ruthenium-based catalysts. The synthesis of 1,5-dimethyl-1,5-cyclooctadiene often co-produces the 1,6-isomer, and separating these two is difficult due to their close boiling points. prepchem.com

This compound is often the minor product in certain synthetic routes, but its formation is significant. While less extensively studied on its own, its influence on the purity and outcome of reactions involving its 1,5-isomer necessitates a thorough understanding of its properties and reactivity. The strategic use of different catalysts, such as iron-based systems, can favor the formation of the 1,6-isomer, highlighting the tunability of these cycloaddition reactions.

The table below summarizes some key properties and characteristics of these related cyclooctadienes.

| Property | 1,5-Cyclooctadiene (COD) | 1,5-Dimethyl-1,5-cyclooctadiene | This compound |

| Molecular Formula | C8H12 wikipedia.org | C10H16 ontosight.ai | C10H16 ontosight.ainih.gov |

| Molar Mass | 108.18 g/mol chemeurope.com | 136.23 g/mol chemeo.com | 136.23 g/mol nih.gov |

| Key Feature | Widely used chelating ligand in organometallic chemistry. wikipedia.org | Increased steric hindrance affects reactivity. | Isomer affecting purity in syntheses of the 1,5-isomer. |

| Synthesis | Dimerization of butadiene. wikipedia.org | Dimerization of isoprene (often the major product). | Dimerization of isoprene (often the minor product). |

| Common Use | Precursor for stable metal complexes (e.g., with Ni, Pd, Pt, Rh, Ir). wikipedia.orgchemeurope.com | Ligand in organometallic chemistry and precursor for synthesis. ontosight.ai | Building block in organic synthesis and ligand in coordination chemistry. |

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C10H16 |

|---|---|

Molekulargewicht |

136.23 g/mol |

IUPAC-Name |

1,6-dimethylcycloocta-1,5-diene |

InChI |

InChI=1S/C10H16/c1-9-5-3-4-6-10(2)8-7-9/h5-6H,3-4,7-8H2,1-2H3 |

InChI-Schlüssel |

UKNFYLAGXMXTKA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CCCC=C(CC1)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1,6 Dimethyl 1,5 Cyclooctadiene

Catalytic [4+4]-Cycloaddition Routes

The [4+4]-cycloaddition of isoprene (B109036) is a powerful method for constructing the eight-membered ring structure of dimethylcyclooctadienes. Iron catalysis has emerged as a key strategy to control this reaction, directing the dimerization to selectively form 1,6-Dimethyl-1,5-cyclooctadiene. This approach is significant as it provides a direct route to this specific isomer from a readily available feedstock.

Iron catalysts facilitate the cyclodimerization of isoprene, offering a pathway that can be tuned to favor the formation of this compound over other linear or cyclic dimers. The choice of the iron complex and the reaction conditions are critical in achieving high selectivity for the [4+4] cycloaddition product.

A significant advancement in the selective synthesis of this compound has been the development of specific iron catalysts. Research has focused on iron complexes containing iminopyridine ligands. These bidentate N,N-ligands play a crucial role in modulating the steric and electronic properties of the iron center, which in turn influences the catalytic activity and selectivity of the isoprene dimerization process. nih.govrsc.org The structure of the iminopyridine ligand, including substituents on the aryl group and the imine backbone, can be systematically varied to optimize the catalyst's performance for the desired [4+4] cycloaddition. While extensively studied for isoprene polymerization, the principles of catalyst design and activity from these systems are relevant to dimerization. mdpi.commdpi.comrsc.org

The active iron catalyst is often generated in situ from a precatalyst. This activation typically involves the addition of an organometallic reducing agent. For instance, an iron(II) chloride precatalyst bearing an iminopyridine ligand can be activated in the reaction mixture. A common activating agent is a Grignard reagent, such as methylmagnesium chloride (MeMgCl). The addition of this reagent to the precatalyst in the presence of the isoprene substrate initiates the catalytic cycle for dimerization. googleapis.com This in situ activation method avoids the need to isolate highly reactive, low-valent iron species, making the procedure more practical.

Control of selectivity is paramount in the synthesis of this compound due to the potential for forming multiple isomers from isoprene dimerization. Iron-iminopyridine catalyst systems have demonstrated remarkable control over regioselectivity, strongly favoring the "head-to-head" dimerization of isoprene that leads to the 1,6-disubstituted cyclooctadiene ring. This is a key advantage over nickel-catalyzed systems, which often yield a mixture of isomers where 1,5-Dimethyl-1,5-cyclooctadiene (B1594330) is the major product. By carefully selecting the iron catalyst, it is possible to achieve a product mixture with a high ratio of this compound to 1,5-Dimethyl-1,5-cyclooctadiene, sometimes as high as 10:1. googleapis.com

Achieving high yield and selectivity in the iron-catalyzed [4+4]-cycloaddition of isoprene requires careful optimization of several reaction parameters. These include catalyst loading, the ratio of activator to the iron precatalyst, reaction time, and temperature. Research has shown that with very low catalyst loadings (e.g., 0.05 mol% [Fe]), high conversion of isoprene can be achieved. googleapis.com The optimization aims to maximize the formation of the desired 1,6-isomer while minimizing side reactions.

Below is a table summarizing representative results from the optimization of the iron-catalyzed dimerization of isoprene.

| Entry | Catalyst | Catalyst Loading (mol%) | Activator (mol%) | Conversion (%) | Product Ratio (1,6-DMCOD : 1,5-DMCOD) | Isolated Yield (%) |

| 1 | [Fe(iminopyridine)Cl2] | 0.05 | MeMgCl (0.12) | >98 | 10 : 1 | 93 |

Data compiled from experimental examples. googleapis.com Conditions: Reaction performed in a glovebox with isoprene as the substrate.

Iron-Catalyzed Dimerization of Isoprene Precursors

Isolation and Purification Strategies for this compound

Following the catalytic dimerization of isoprene, the reaction mixture contains the desired this compound, its isomer 1,5-Dimethyl-1,5-cyclooctadiene, any unreacted isoprene, and catalyst residues. The primary challenge in purification is the separation of the 1,6- and 1,5-isomers, as their boiling points are very close, making simple distillation difficult. prepchem.com

The standard method for isolating the product mixture from the non-volatile catalyst is vacuum distillation. googleapis.com The reaction flask is connected to a high vacuum line, and the volatile organic components are transferred into a receiving flask cooled with a dry ice/acetone bath. This process effectively removes the catalyst but yields a mixture of the cyclooctadiene isomers. googleapis.com Achieving high isomeric purity of this compound requires advanced separation techniques or a synthesis that provides exceptionally high selectivity.

Co-production with Positional Isomers (e.g., 1,5-Dimethyl-1,5-cyclooctadiene)

A primary and well-established method for synthesizing dimethyl-1,5-cyclooctadienes is the cyclodimerization of isoprene. This reaction is typically catalyzed by transition metal complexes, most notably those containing nickel. However, this process inherently leads to the formation of a mixture of positional isomers.

The nickel-catalyzed dimerization of isoprene generally produces a mixture where 1,5-dimethyl-1,5-cyclooctadiene is the major product, and this compound is the minor product. The precise ratio of these isomers can be influenced by the specific catalyst system and reaction conditions employed. For instance, one documented process using a nickel catalyst yields a mixture of approximately 70% 1,5-dimethyl-1,5-cyclooctadiene and 30% this compound. prepchem.com Other reports cite a common isomeric distribution of around 80% of the 1,5-isomer and 20% of the 1,6-isomer.

The formation of these two isomers arises from the different ways two isoprene molecules can couple during the catalytic cycle. The regioselectivity of the C-C bond formation dictates which of the dimethylcyclooctadiene isomers is formed.

Table 1: Isomeric Ratios in Isoprene Dimerization

| Catalyst System | This compound (%) | 1,5-Dimethyl-1,5-cyclooctadiene (%) |

|---|---|---|

| Nickel-based Catalyst System A | ~20 | ~80 |

| Nickel-based Catalyst System B | ~30 | ~70 |

Techniques for Isomeric Separation (e.g., Vacuum Distillation, Selective Reactivity)

The separation of this compound from its 1,5-isomer presents a significant chemical challenge. The structural similarity of the isomers results in very close physical properties, particularly their boiling points, which makes conventional distillation difficult. prepchem.com

Vacuum Distillation

Fractional distillation is a standard technique for separating liquids with different boiling points. To separate high-boiling point compounds that might decompose at atmospheric pressure, vacuum distillation is employed. wikipedia.org This technique reduces the pressure inside the distillation apparatus, thereby lowering the boiling points of the compounds. wikipedia.org While the boiling points of the dimethyl-1,5-cyclooctadiene isomers are very close, careful fractional distillation under vacuum can be used to enrich the concentration of one isomer, although achieving high purity can be challenging and may require highly efficient distillation columns. prepchem.comprepchem.com

Selective Reactivity

A more effective method for achieving high isomeric purity involves exploiting differences in the chemical reactivity of the isomers. This approach, known as selective reactivity, relies on a reagent that preferentially reacts with one isomer, allowing for its separation from the other.

One documented example is the reaction of the isomeric mixture with silver(I) compounds. Research has shown that reacting a mixture of dimethyl-1,5-cyclooctadiene (DMCOD) with 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (Hhfac) and silver(I) oxide leads to the formation of silver(I) complexes. The 1,5-isomer forms a stable, crystalline complex, ((1,5-DMCOD)Ag(hfac))₂, which can be isolated in an isomerically pure form through repeated recrystallizations. This process effectively removes the 1,5-isomer from the mixture, allowing for the potential isolation of the unreacted this compound.

Exploration of Novel Synthetic Pathways

Given the challenges associated with the co-production and subsequent separation of isomers, research has focused on developing novel synthetic pathways that offer greater selectivity towards this compound. A promising avenue has been the use of different catalyst systems that can alter the regioselectivity of isoprene dimerization.

While nickel catalysts typically favor the 1,5-isomer, iron-catalyzed [4+4]-cycloaddition of isoprene has been shown to be tunable to predominantly yield this compound. This represents a significant advancement, as it provides a more direct synthetic route to the 1,6-isomer, potentially minimizing the need for difficult separation procedures. By carefully selecting the iron catalyst and optimizing reaction conditions, the selectivity of the isoprene dimerization can be shifted to favor the formation of the desired this compound.

Reactivity and Mechanistic Investigations of 1,6 Dimethyl 1,5 Cyclooctadiene

Fundamental Organic Reactions

The reactivity of 1,6-dimethyl-1,5-cyclooctadiene is primarily dictated by the two double bonds within its eight-membered ring. These sites are electron-rich, making them susceptible to a variety of transformations common to alkenes, including oxidations, reductions, and addition reactions.

Dienyl Reactivity and Double Bond Transformations

The diene system of this compound allows for a range of reactions that transform the double bonds. Like other alkenes, it can undergo oxidation and reduction to yield different functionalized products. Research indicates that the 1,6-dimethyl derivative exhibits moderate reactivity in epoxidation reactions. However, studies comparing it to its isomer suggest that the positioning of the methyl groups critically influences the selectivity of such transformations. Simple alkenes and dienes can also undergo photochemical reactions, which can lead to unique rearrangements and additions. ontosight.ai

| Reaction Type | Reagent/Condition | Expected Product Class | Notes |

|---|---|---|---|

| Oxidation (Epoxidation) | Peroxy acids (e.g., m-CPBA) | Epoxides / Di-epoxides | The compound shows moderate reactivity. |

| Reduction (Hydrogenation) | H₂ with metal catalyst (e.g., Pd, Pt) | Dimethylcyclooctane | Converts double bonds to single bonds. |

| Photochemical Rearrangement | UV Light | Isomeric products | Photochemical reactions are a known pathway for cyclic dienes. ontosight.ai |

Electrophilic and Nucleophilic Additions

As is characteristic of alkenes, the double bonds in this compound are reactive towards electrophiles. ontosight.ai This allows for electrophilic addition reactions where an electrophile adds across one of the double bonds, leading to a carbocation intermediate that is then attacked by a nucleophile.

While direct nucleophilic attack on the unactivated double bond is uncommon, nucleophilic substitution reactions can occur on derivatives of the cyclooctadiene ring system. For instance, dichloride derivatives of the parent 1,5-cyclooctadiene (B75094) can be converted to diazide or dicyano derivatives via nucleophilic substitution, a process aided by anchimeric assistance. wikipedia.org This suggests that functionalized derivatives of this compound could similarly serve as substrates for nucleophilic reactions.

Cycloaddition Reactions

Cycloaddition reactions are powerful, ring-forming processes that are central to the reactivity of dienes. These reactions can occur in either an intramolecular or intermolecular fashion, providing pathways to complex cyclic and polycyclic structures. cem.com

Intramolecular Cycloaddition Studies

Intramolecular cycloadditions involve a diene and a dienophile (an alkene or alkyne) that are part of the same molecule, connected by a tether. Such reactions can be highly efficient as the reactive partners are held in close proximity. cem.com For example, the synthesis of cubane (B1203433) involves a key photochemical [2+2] intramolecular cycloaddition where two alkene groups within the same molecule react to form a cage-like structure. wikipedia.org

For a molecule like this compound to undergo an intramolecular cycloaddition, it would first need to be functionalized with a tether containing a suitable reactive partner. Studies on other systems have shown that the success of these reactions is highly dependent on the nature of the tether. Key factors include:

Tether Length: A three-atom tether is often optimal for bringing the reactive groups into the correct orientation. sandiego.edu

Tether Composition: The presence of heteroatoms in the tether can facilitate the reaction. sandiego.edu

Conformational Restriction: A rigid tether can pre-organize the molecule into a reactive conformation, favoring the intramolecular pathway over competing intermolecular reactions. sandiego.edu

Intermolecular Cycloadditions with Diverse Substrates

Intermolecular cycloadditions, particularly the Diels-Alder or [4+2] cycloaddition, are fundamental reactions for dienes. libretexts.org In this reaction, the diene reacts with a dienophile to form a six-membered ring. The reactivity in these reactions is typically enhanced when the diene has electron-donating groups and the dienophile has electron-withdrawing groups, or vice-versa. libretexts.org

A relevant example is the aza-Diels-Alder reaction, where the dienophile is an imine. Research has shown that a structurally similar diene, 2,3-dimethyl-1,3-butadiene, reacts with methanimine (B1209239) (generated in situ from ammonium (B1175870) chloride and formalin) in an aqueous medium to form a tetrahydropyridine (B1245486) product. acs.orgacs.org The use of a Lewis acid catalyst can sometimes accelerate these reactions, although in this specific aqueous system, ytterbium(III) triflate showed no significant rate increase. acs.org This type of transformation highlights the potential of this compound to react with diverse substrates to form heterocyclic compounds.

| Entry | Diene | Conditions | Time (h) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| 1 | 2,3-Dimethyl-1,3-butadiene | NH₄Cl (sat.), Formalin, 40 °C | 24 | 6 | acs.org |

| 2 | 2,3-Dimethyl-1,3-butadiene | NH₄Cl (sat.), Formalin, Yb(OTf)₃ (10 mol%), 40 °C | 24 | 6 | acs.org |

| 3 | 2,3-Dimethyl-1,3-butadiene | NH₄Cl (sat.), Formalin, 40 °C | 64 | 32 | acs.org |

Metal-Mediated and Catalytic Transformations

The diene structure of this compound allows it to act as a ligand, forming stable complexes with various transition metals. This coordination chemistry is central to its involvement in numerous metal-mediated and catalytic processes. The parent compound, 1,5-cyclooctadiene (COD), is a well-known and widely used ligand in organometallic chemistry. wikipedia.org

The synthesis of this compound itself is a prime example of a catalytic transformation. It is often formed as a minor product alongside its 1,5-isomer in the nickel-catalyzed dimerization of isoprene (B109036). prepchem.com However, the selectivity can be shifted to favor the 1,6-isomer by using iron-based catalysts in a [4+4] cycloaddition.

Furthermore, dienes like cyclooctadiene can play a crucial role in catalytic cycles. In some palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, 1,5-cyclooctadiene is used as an additive to act as a dispersant for the palladium species, preventing the aggregation of the catalyst and maintaining its activity. acs.org Transition metals are also known to catalyze the cycloisomerization of 1,6-dienes, a reaction class that would be mechanistically relevant to this compound. rsc.orgresearchgate.net

| Process | Metal/Catalyst | Role of the Diene | Description |

|---|---|---|---|

| [4+4] Cyclodimerization | Iron Iminopyridine Complexes | Product | Iron-catalyzed cycloaddition of isoprene can selectively yield this compound. |

| Ligand Formation | Pt(II), Rh(I), Ir(I), Ni(0) | Ligand | The diene coordinates to metal centers, forming stable organometallic complexes. wikipedia.orgresearchgate.net |

| Catalyst Stabilization | Palladium | Additive/Ligand | Used as an additive in cross-coupling reactions to prevent catalyst aggregation. acs.org |

| Cycloisomerization | Transition Metals (e.g., Pd, Rh) | Substrate | Metal-catalyzed intramolecular rearrangement is a known reaction pathway for 1,6-dienes. rsc.orgresearchgate.net |

Catalytic Hydrogenation Studies

Catalytic hydrogenation of alkenes is a fundamental organic transformation that involves the addition of hydrogen across a double bond, typically in the presence of a metal catalyst. nih.gov This process is an exothermic reaction that leads to the formation of a more stable, saturated product. nih.gov The most commonly employed catalysts for this transformation include platinum, palladium, and nickel. osti.gov

The hydrogenation of this compound is expected to proceed via a syn-addition mechanism, where both hydrogen atoms add to the same face of the double bond. osti.gov This is a consequence of the reaction occurring on the surface of the metal catalyst, where the diene adsorbs and is then approached by the activated hydrogen atoms from the same side. osti.govresearchgate.net

The reaction is anticipated to produce 1,6-dimethylcyclooctane as the final product upon complete hydrogenation. The initial step would involve the hydrogenation of one of the double bonds to form 1,6-dimethylcyclooctene, which would then be further reduced to the fully saturated alkane. The stereochemistry of the resulting 1,6-dimethylcyclooctane would be a mixture of cis and trans isomers, depending on the initial stereochemistry of the starting diene and the hydrogenation conditions.

While the general principles of catalytic hydrogenation are well-established, specific research detailing the catalytic hydrogenation of this compound, including reaction rates, catalyst selectivity, and precise product distributions, is not extensively available in the reviewed literature. However, studies on the hydrogenation of the parent compound, 1,5-cyclooctadiene, have been conducted using various catalysts, such as dichloro-bis(triphenylphosphine)-palladium, which selectively hydrogenates it to cyclooctene (B146475). masterorganicchemistry.com Kinetic studies on the hydrogenation of 1,5-cyclooctadiene over a Pd/α-Al2O3 catalyst have also been reported. researchgate.net

Table 1: Expected Products of Catalytic Hydrogenation

| Starting Material | Intermediate Product | Final Product |

| This compound | 1,6-Dimethylcyclooctene | 1,6-Dimethylcyclooctane |

Oxidative and Reductive Pathways

The double bonds in this compound are susceptible to attack by various oxidizing and reducing agents, leading to a range of functionalized products.

Oxidative Cleavage: Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds. epa.gov Treatment of this compound with ozone, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), is predicted to cleave both double bonds, yielding a single dicarbonyl compound. Specifically, the cleavage of the C1-C2 and C5-C6 double bonds would result in the formation of 3,7-decanedione. An oxidative workup (e.g., with hydrogen peroxide) would lead to the corresponding dicarboxylic acid. While the general mechanism of ozonolysis is well understood, specific experimental data for the ozonolysis of this compound is not detailed in the available search results. epa.govnih.gov

Epoxidation: The double bonds of this compound can be converted to epoxides upon treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). chemicalbook.com This reaction would likely proceed in a stepwise manner, first forming the monoepoxide, 1,6-dimethyl-1,2-epoxy-5-cyclooctene, which could then be further epoxidized to the diepoxide, 1,6-dimethyl-1,2:5,6-diepoxycyclooctane. Studies on the epoxidation of the parent 1,5-cyclooctadiene with sodium perborate (B1237305) have been shown to yield the corresponding monoepoxide. nih.gov

There is a lack of specific studies on other reductive pathways for this compound in the provided search results.

Reaction Products and Derivatives of this compound

The reactions of this compound can lead to a variety of derivatives. While specific research on the derivatization of this particular compound is limited, the reactivity of the parent compound, 1,5-cyclooctadiene (COD), provides insight into potential transformations. For instance, COD is a well-known ligand in organometallic chemistry, forming stable complexes with various metals like nickel, platinum, and rhodium. It is plausible that this compound could also act as a ligand, although the steric hindrance from the methyl groups might affect its coordination properties.

The dichlorinated derivative, 1,6-dichloro-1,5-cyclooctadiene, is a known compound, suggesting that halogenation reactions of the dimethylated analog could be a viable route to functionalized derivatives. osti.gov

Polymerization Applications of 1,6 Dimethyl 1,5 Cyclooctadiene

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a chain-growth polymerization process mediated by transition metal carbene complexes, which converts cyclic olefins into linear, unsaturated polymers. rsc.orgresearchgate.net This method is distinguished by the conservation of double bonds from the monomer into the polymer backbone. researchgate.net

1,6-Dimethyl-1,5-cyclooctadiene serves as a monomer in ROMP, yielding a polymer that can be considered a perfectly alternating copolymer of 1,4-butadiene and isoprene (B109036). digitellinc.com The polymerization involves the cleavage and reformation of the carbon-carbon double bonds within the cyclooctadiene ring.

The reactivity of cyclic olefins in ROMP is largely driven by the release of ring strain. Monomers with significant ring strain, such as norbornenes and cyclobutenes, are highly reactive. nih.govresearchgate.net In contrast, eight-membered rings like cyclooctadienes possess a lower degree of ring strain, which presents challenges for achieving high conversion and narrow polymer molecular weight distributions. nih.govumn.edu Nonetheless, specialized catalyst systems have enabled the successful polymerization of substituted cyclooctadienes. For instance, a mixed-ligand ruthenium catalyst has been shown to effectively polymerize 1,5-dimethyl-cyclooctadiene. digitellinc.com

The success of ROMP is heavily reliant on the choice of catalyst. While early systems were often ill-defined and sensitive, the development of well-defined, functional group-tolerant catalysts, particularly those based on ruthenium, has revolutionized the field. digitellinc.com

Ruthenium alkylidene catalysts, often referred to as Grubbs catalysts, are highly effective for the ROMP of a wide range of cyclic olefins, including functionalized cyclooctenes and cyclooctadienes. rsc.orgnih.gov These catalysts are valued for their high activity and tolerance to various functional groups. nih.gov

Several generations of Grubbs catalysts have been developed, each with improved characteristics:

First-Generation Grubbs Catalysts: Complexes like (PCy₃)₂Cl₂Ru=CHPh are effective but can have slower initiation rates. They have been used in the ROMP of 5-substituted cyclooctenes. rsc.org

Second-Generation Grubbs Catalysts: These feature an N-heterocyclic carbene (NHC) ligand, which significantly increases their catalytic activity. The second-generation catalyst has been used in kinetic studies of the ROMP of cis-cyclooctene. digitellinc.com

Third-Generation Grubbs Catalysts (Hoveyda-Grubbs Catalysts): These catalysts offer fast initiation and are suitable for living polymerization, enabling the synthesis of well-defined block copolymers. umn.edunih.gov They are effective in controlling the polymerization of challenging monomers like cyclooctadienes by reducing side reactions. nih.gov

The table below summarizes some of the ruthenium catalyst systems used for the ROMP of cyclooctadiene and its derivatives.

| Catalyst Type | Catalyst Example | Application | Reference |

| First-Generation Grubbs | (PCy₃)₂Cl₂Ru=CHPh | ROMP of functionalized cyclooctenes | rsc.org |

| Second-Generation Grubbs | (IMesH₂)(PCy₃)Cl₂Ru=CHPh | Kinetic studies of cyclooctene (B146475) ROMP | digitellinc.com |

| Third-Generation Grubbs | (IMesH₂)(3-Br-py)₂Cl₂Ru=CHPh | Controlled ROMP of cyclooctadienes | nih.govumn.edu |

| Mixed-Ligand System | (NHC)(phosphine)Ru complex | ROMP of 1,5-dimethyl-cyclooctadiene | digitellinc.com |

The polymerization of cyclic olefins via ROMP is a thermodynamically controlled process. researchgate.netnih.gov The primary driving force is the enthalpy gained from the release of monomer ring strain. nih.gov This is counteracted by a decrease in entropy as the monomer molecules lose translational freedom to become part of a polymer chain. researchgate.netnih.gov

For low-strain monomers like this compound, the thermodynamic driving force for polymerization is less pronounced compared to highly strained monomers. researchgate.netumn.edu This leads to a significant equilibrium monomer concentration, meaning the polymerization may not go to full conversion. researchgate.net The polymerization is only favorable when the enthalpic gain outweighs the entropic loss (|ΔHp| > -TΔSp). nih.gov

The kinetics of ROMP can be influenced by several factors, including the catalyst, monomer concentration, and temperature. digitellinc.com Kinetic studies on the ROMP of cis,cis-1,5-cyclooctadiene show that the reaction proceeds, but is susceptible to side reactions like back-biting and cross-metathesis. nih.gov The rate of polymerization can be controlled by the addition of competing ligands, such as pyridine, which can reversibly coordinate to the ruthenium catalyst and moderate its activity. nih.govrsc.org

The table below shows thermodynamic parameters for the ROMP of cyclopentene, illustrating the typical values encountered in ring-opening polymerization.

| Parameter | Value | Monomer System | Reference |

| Activation Enthalpy (ΔH) | -5.6 kcal mol⁻¹ | Cyclopentene | umn.eduresearchgate.net |

| Activation Entropy (ΔS) | -18.5 cal mol⁻¹ K⁻¹ | Cyclopentene | umn.eduresearchgate.net |

A key advantage of modern ROMP is the ability to exert significant control over the resulting polymer's properties, including its microstructure (stereochemistry) and molecular weight. umn.edu

Molecular Weight Control: In a living polymerization, where chain termination and transfer reactions are absent, the polymer's molecular weight can be directly controlled by the initial monomer-to-catalyst ratio. rsc.orgnih.gov For less reactive monomers like cyclooctadienes, achieving a living polymerization can be challenging due to competing side reactions. nih.govumn.edu Strategies to improve control include:

Addition of Excess Ligand: Adding a ligand like triphenylphosphine (B44618) or 3-bromopyridine (B30812) can suppress secondary metathesis reactions, leading to polymers with narrower molecular weight distributions (polydispersity index, PDI < 1.3). nih.govumn.eduacs.org

Chain Transfer Agents (CTAs): The use of acyclic olefins as CTAs allows for the catalytic use of the ruthenium complex and provides another handle for controlling molecular weight. rsc.orgresearchgate.net

Microstructure Control: The microstructure of the polymer, specifically the cis/trans geometry of the double bonds in the backbone and the tacticity, can be influenced by the catalyst structure and reaction conditions. nih.gov While early catalyst systems often gave a mixture of stereoisomers, modern catalysts can provide high selectivity. For example, specific ruthenium catalysts are known to favor the formation of cis double bonds. nih.gov

The efficiency of ruthenium-catalyzed ROMP is highly sensitive to the purity of the monomer and solvent. Certain functional groups can act as poisons to the catalyst, leading to reduced polymerization rates, lower yields, and broader molecular weight distributions.

Amines, in particular, are known to be detrimental. Primary and secondary amines are considered serious impediments to the polymerization process as they can readily degrade the active ruthenium catalyst species. Even less basic tertiary amines can become problematic in slower ROMP reactions. The mechanism of deactivation often involves the amine coordinating to the ruthenium center and promoting decomposition pathways. rsc.org

Similarly, other Lewis basic functional groups can interfere with the catalyst. The attempted ROMP of epoxy- and cyano-substituted cyclooctenes with a first-generation Grubbs catalyst failed, presumably due to catalyst deactivation by these functional groups. rsc.org Therefore, rigorous purification of the this compound monomer to remove such impurities is crucial for achieving efficient and controlled polymerization.

Copolymerization Strategies

This compound can be copolymerized with other cyclic olefins to create materials with tailored properties. The living nature of modern ROMP catalysts is particularly advantageous for synthesizing well-defined block copolymers. digitellinc.comnih.gov

Block Copolymers: By sequentially adding different monomers to the reaction, block copolymers can be synthesized. For example, after polymerizing a first monomer like a norbornene derivative, 1,5-cyclooctadiene (B75094) can be added to grow a second block, resulting in an amphiphilic block copolymer. nih.gov This strategy allows for the combination of different polymer properties, such as hydrophobicity and crystallinity, within a single macromolecule.

Alternating Copolymers: Under specific conditions, this compound can participate in alternating copolymerizations. For instance, an isomerization-alternating ROMP protocol has been developed where one monomer is first isomerized by the ruthenium catalyst before copolymerizing with a second monomer like cyclohexene (B86901) in a strictly alternating fashion.

The table below provides examples of copolymerization strategies involving cyclooctadiene (COD).

| Copolymer Type | Monomers | Catalyst System | Resulting Architecture | Reference |

| Amphiphilic Block Copolymer | Modified Norbornene, 1,5-Cyclooctadiene | Water-soluble PEGylated Ru catalyst | Amphiphilic linear polyolefins | nih.gov |

| Diblock Copolymer | tert-butyl ester norbornene imide, N-methyl oxanorbornene imide | Ruthenium metathesis catalyst | Controlled block copolymer | |

| Degradable Copolymer | 1,5-Cyclooctadiene, 2,3-Dihydrofuran | Grubbs Catalyst with Chloranil additive | Copolymers with hydrolyzable linkages | |

| Alternating Copolymer | Isomerized Bicyclo[4.2.0] amide, Cyclohexene | Third-Generation Grubbs Catalyst | Linear copolymer with sequence alternation |

Design of Polymeric Materials from this compound

The design of polymeric materials hinges on the ability to control the polymerization process and, consequently, the final properties of the polymer. In the case of this compound, its synthesis and subsequent polymerization present unique considerations.

Synthesis and Availability of the Monomer

A significant challenge in working with this compound is its synthesis. It is often produced as a co-product alongside its isomer, 1,5-dimethyl-1,5-cyclooctadiene (B1594330), during the dimerization of isoprene. acs.orgprepchem.com The separation of these two isomers is notably difficult due to their very close boiling points, which has historically limited the availability of pure this compound for polymerization studies. acs.orgprepchem.com

However, recent advancements have demonstrated the selective synthesis of this compound. The use of an iron-based catalyst, specifically an iminopyridine iron complex, has been shown to facilitate the [4+4]-cycloaddition of isoprene with high regioselectivity, favoring the formation of the 1,6-isomer. This breakthrough in synthetic methodology opens the door for more focused investigations into the polymerization of this specific monomer.

Polymerization via Ring-Opening Metathesis Polymerization (ROMP)

Ring-opening metathesis polymerization (ROMP) is a powerful technique for the polymerization of cyclic olefins. rsc.org The strain within the cyclic monomer is a key driving force for this reaction. While information on the ROMP of pure this compound is scarce, a notable patent application has described the ROMP of a monomer mixture containing 80% 1,5-dimethyl-1,5-cyclooctadiene and 20% this compound. This polymerization, initiated by a ruthenium-based catalyst, yielded a material identified as poly(isoprene).

This finding suggests that the 1,6-isomer can indeed undergo ROMP to produce a polymer with a repeating isoprene unit. The presence of the methyl groups on the cyclooctadiene ring influences the resulting polymer's microstructure. The design of polymeric materials from this monomer would, therefore, involve the careful selection of catalysts and reaction conditions to control the stereochemistry and, consequently, the thermal and mechanical properties of the resulting poly(isoprene).

Potential for Designing Novel Polymeric Architectures

The ability to selectively synthesize this compound, combined with the versatility of ROMP, presents opportunities for designing novel polymeric materials. By controlling the polymerization conditions, it may be possible to create poly(isoprene) with specific microstructures that could lead to materials with unique properties. For instance, the tacticity of the polymer, which is influenced by the catalyst and monomer structure, can significantly impact its crystallinity, glass transition temperature, and elasticity.

Furthermore, the potential for copolymerization of this compound with other cyclic olefins could lead to a wide range of new materials with tunable properties. This approach would allow for the incorporation of different functionalities and the tailoring of the polymer backbone to achieve desired characteristics for specific applications.

While the body of research specifically focused on designing polymers from this compound is still in its early stages, the foundational work on its selective synthesis and initial polymerization studies indicates a promising future for this monomer in the field of polymer science. Further research is needed to fully elucidate the relationship between the monomer's structure, the polymerization conditions, and the properties of the resulting polymers, which will be crucial for the rational design of new and advanced materials.

Organometallic Complexation and Catalysis Involving 1,6 Dimethyl 1,5 Cyclooctadiene

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes involving dimethyl-1,5-cyclooctadiene often starts from a mixture of the 1,5- and 1,6-isomers. The subsequent complexation can sometimes be selective, allowing for the isolation of a complex with a single, pure isomer.

Complexes of noble metals with cyclooctadiene ligands are valuable as precursors in catalysis. cymitquimica.comwikipedia.org The synthesis of these complexes with substituted cyclooctadienes, including the 1,6-dimethyl isomer, follows established organometallic routes.

Silver (Ag): The reaction of silver(I) oxide (Ag₂O) with 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (Hhfac) in the presence of an isomeric mixture of dimethyl-1,5-cyclooctadiene (DMCOD) leads to the formation of isomeric silver(I) species. nih.gov Through repeated recrystallizations, the isomerically pure complex ((1,5-DMCOD)Ag(hfac))₂ can be isolated, demonstrating a method to separate the isomers via complexation. nih.gov The decomposition of this silver complex can then liberate the isomerically pure 1,5-DMCOD. nih.gov This process highlights the differential interaction of the silver center with the two isomers, even though a stable complex of the 1,6-isomer was not the primary focus of this work.

Platinum (Pt): Platinum(II) complexes, such as (COD)PtCl₂ and (COD)PtMe₂, are common starting materials in organometallic synthesis. cymitquimica.comresearchgate.net The reaction of Pt(CH₃)₂(COD) with acetyl chloride yields the platinum(IV) compound [Pt(CH₃)₂(COCH₃)Cl]₄. researchgate.net While these examples often use the parent 1,5-cyclooctadiene (B75094) (COD), similar reactivity patterns are expected for its methylated derivatives. The synthesis of (1,5-Cyclooctadiene)dimethylplatinum(II) is well-documented and serves as a precursor for other platinum compounds. cymitquimica.com

Palladium (Pd): Organometallic complexes of the type [(COD)PdMe(L)]ⁿ⁺ (where COD is 1,5-cyclooctadiene) have been prepared and characterized. researchgate.net These complexes are known to undergo rapid ligand exchange reactions. researchgate.net The principles of their synthesis and reactivity are applicable to complexes derived from 1,6-dimethyl-1,5-cyclooctadiene.

Rhodium (Rh): The traditional method for preparing chloro(1,5-cyclooctadiene)rhodium(I) dimer, [RhCl(COD)]₂, involves treating RhCl₃·H₂O with 1,5-cyclooctadiene in ethanol. bgu.ac.il A more modern approach involves a ligand exchange reaction starting from the chlorobis(ethylene)rhodium(I) dimer, which smoothly exchanges the labile ethylene ligands for the cyclooctadiene moiety at room temperature. bgu.ac.il Cationic rhodium complexes with cyclooctadiene ligands, such as [Rh(cod)₂]⁺, are important precatalysts whose activity is influenced by the thermodynamics and kinetics of ligand exchange. nih.gov

The table below summarizes representative noble metal complexes involving cyclooctadiene ligands, which serve as structural or synthetic analogues for potential this compound complexes.

| Metal | Example Complex | Precursor(s) | Notes |

| Silver | ((1,5-DMCOD)Ag(hfac))₂ | Ag₂O, Hhfac, DMCOD isomer mix | Isolated as an isomerically pure complex from a mixture of diene isomers. nih.gov |

| Platinum | (1,5-Cyclooctadiene)dimethylplatinum(II) | PtCl₂(COD), Li₂C₈H₈ | A common precursor in platinum chemistry. cymitquimica.comwikipedia.org |

| Palladium | [(COD)PdMe(L)]ⁿ⁺ | Various Pd(II) sources | Subject to fast ligand exchange reactions. researchgate.net |

| Rhodium | [RhCl(COD)]₂ | RhCl₃·H₂O or [RhCl(C₂H₄)₂]₂ | A widely used catalyst precursor. bgu.ac.il |

Ligand exchange is a fundamental process in organometallic catalysis, where the cyclooctadiene ligand is often displaced by other ligands, such as phosphines, to generate the active catalytic species. wikipedia.org The kinetics and thermodynamics of this exchange are crucial for catalyst activation and stability.

The rate of ligand exchange can be influenced by several factors, including the nature of the metal center, the incoming ligand, the solvent, and the structure of the diene itself. nih.govrsc.org For cyclooctadiene complexes, the exchange process is often associative, involving the formation of an intermediate where both the diene and the incoming ligand are coordinated to the metal.

The presence and position of methyl groups on the cyclooctadiene ring significantly influence the ligand's coordination properties compared to the unsubstituted 1,5-cyclooctadiene (COD). These effects can be categorized as electronic and steric.

Electronic Effects: Methyl groups are weakly electron-donating. This property can increase the electron density on the double bonds of the diene, potentially leading to stronger metal-olefin π-bonds. This enhanced donation to the metal center can affect the stability of the resulting complex and the reactivity of the metal.

Steric Effects: The steric bulk of the methyl groups is a major factor. In this compound, the positioning of the two methyl groups can create steric hindrance that influences the approach of the metal center and other ligands. This can affect the geometry of the final complex and the rate of subsequent ligand exchange reactions. For example, the steric clash between the methyl groups and other ligands coordinated to the metal can weaken the diene-metal bond, making the diene a more labile ligand compared to unsubstituted COD. This increased lability could be advantageous in catalytic applications where the diene must be easily displaced to open a coordination site for the substrate.

The structural differences between 1,5-DMCOD and 1,6-DMCOD also lead to different coordination geometries and stabilities, which is exploited in the selective crystallization of the silver complex of the 1,5-isomer. nih.gov

Applications in Homogeneous Catalysis

Complexes of noble metals with cyclooctadiene and its derivatives are frequently used as catalyst precursors in homogeneous catalysis. mdpi.com The diene ligand stabilizes the metal center in a low oxidation state and can be readily displaced under catalytic conditions to initiate the reaction cycle.

Metal complexes derived from cyclooctadiene are effective precatalysts for hydrogenation reactions. uit.noresearchgate.net In these processes, the diene ligand itself is often hydrogenated and released from the metal's coordination sphere during the activation of the catalyst with H₂. researchgate.net

For example, iridium complexes like [IrCl(COD)]₂ are precursors for active hydrogenation catalysts. researchgate.net In the presence of a phosphine ligand and a base in isopropanol (transfer hydrogenation conditions), the COD ligand is removed from the iridium center as hydrogenated products, cyclooctene (B146475) and cyclooctane (B165968), generating the active hydride species [IrH₃(PPh₃)₃]. researchgate.net

The table below shows kinetic data for the hydrogenation of the parent 1,5-cyclooctadiene, providing a baseline for understanding similar processes involving its methylated derivatives.

| Reaction Step | Activation Energy (Ea) | Catalyst System |

| COD → COE | 74 kJ/mol | Pd/α-Al₂O₃ |

| COE → COA | 98 kJ/mol | Pd/α-Al₂O₃ |

Data from the hydrogenation of 1,5-cyclooctadiene (COD) to cyclooctene (COE) and subsequently to cyclooctane (COA). researchgate.net

Nickel and palladium complexes are workhorses in cross-coupling reactions, which form new carbon-carbon and carbon-heteroatom bonds. mq.edu.au The general mechanism involves oxidative addition, transmetalation, and reductive elimination. mq.edu.au Catalyst precursors are often low-valent metal complexes stabilized by ligands, including cyclooctadienes. For instance, Ni(COD)₂ is a common precursor for generating active Ni(0) catalysts in situ. wikipedia.org

The choice of ligand is critical for controlling the chemoselectivity of the oxidative addition step. mq.edu.au While specific examples detailing the use of this compound complexes in cross-coupling are sparse, their structural similarity to Ni(COD)₂ suggests they could serve as effective precatalysts. The methyl groups on the diene could influence the stability and reactivity of the Ni(0) species, potentially affecting catalyst lifetime and selectivity. In many catalytic cycles, the diene ligand is displaced by more strongly coordinating ligands (like phosphines) or by the substrates themselves, meaning its primary role is to provide a soluble and reactive source of the low-valent metal.

Polymerization Catalysis beyond ROMP

While Ring-Opening Metathesis Polymerization (ROMP) is a common application for cyclic olefins, this compound, often in conjunction with its 1,5-isomer, has been explored as a ligand in rhodium-based catalyst precursors for other types of polymerization, such as carbene polymerization.

A notable example involves the synthesis of a rhodium(I) precatalyst for the polymerization of carbenes. The process begins with the creation of a chloro-bridged rhodium dimer, [{RhI(Me2cod)(μ-Cl)}]2. uva.nl This precursor is synthesized from rhodium(III) chloride trihydrate and a commercially available mixture of 1,5-dimethyl-1,5-cyclooctadiene (B1594330) and this compound, typically in a 3:1 ratio. uva.nljst.go.jp The resulting rhodium-diene complex serves as a foundational component for the final catalyst.

To create the active catalyst precursor, [(L-prolinate)RhI(Me2cod)], the dimeric complex is reacted with deprotonated, enantiomerically pure L-proline in methanol at room temperature. uva.nl In this final complex, the dimethyl-cyclooctadiene (Me2cod) acts as a C2-chiral analogue of the more common 1,5-cyclooctadiene (COD) ligand. The methyl groups on the diene are intended to influence the steric and electronic environment of the rhodium center, which can be beneficial in preventing or slowing down competing carbene dimerization reactions during polymerization. uva.nl

Structural analysis comparing the rhodium complexes of Me2cod and unsubstituted COD indicates that the methyl-substituted diene coordinates more weakly to the rhodium center. This is evidenced by longer rhodium-carbon bond distances for the methylated carbons and smaller upfield coordination shifts in the 13C NMR spectrum for the Me2cod complex. uva.nl

Table 1: Comparison of Rhodium-Diene Complex Properties

| Property | [{RhI(COD)(μ-Cl)}]2 | [{RhI(Me2cod)(μ-Cl)}]2 |

| Rhodium-Carbon Bond Distances | Shorter Rh-CH distances | Significantly longer Rh-CMe distances |

| 13C NMR Coordination Shift (Δδ) | Larger upfield shift | Smaller upfield shift |

| Rhodium-Diene Bond Strength | Stronger | Weaker |

Data compiled from research on rhodium-diene complexes. uva.nl

This application in carbene polymerization demonstrates a catalytic role for complexes derived from this compound that extends beyond the more typical ROMP pathways.

Asymmetric Catalysis Potential

The potential of this compound in asymmetric catalysis is primarily demonstrated through its use as a starting material for the synthesis of chiral ligands and auxiliaries, rather than as a direct chiral ligand in catalytic complexes. The inherent structure of the dimethyl-cyclooctadiene isomers allows for their conversion into complex chiral molecules that can impart stereoselectivity in chemical reactions.

A significant synthetic application involves the creation of new chiral amines, specifically derivatives of 2,6-dimethyl-9-azabicyclo[3.3.1]nonane. This synthesis begins with a commercial mixture of 1,5- and this compound. clockss.org The key steps in this process are outlined below:

Hydroboration-Oxidation : The mixture of dimethyl-cyclooctadiene isomers undergoes hydroboration, for instance using sodium borohydride and boron trifluoride etherate, followed by an oxidative workup with alkaline hydrogen peroxide. This reaction converts the diene into the corresponding racemic diol, (rac)-2,6-dimethyl-cis-1,5-cyclooctanediol. clockss.org

Enzymatic Resolution : The racemic diol is then resolved through lipase-catalyzed esterification. This enzymatic process selectively esterifies one enantiomer, allowing for the separation of the (S)-diol from the (R)-diester with very high enantiomeric excess. clockss.org

Cyclization : The resolved chiral diol serves as a precursor for the synthesis of the chiral bicyclic amine. This demonstrates how the stereocenters established from the dimethyl-cyclooctadiene backbone are carried forward to create a valuable chiral auxiliary. clockss.org

The resulting chiral 2,6-dimethyl-9-azabicyclo[3.3.1]nonane derivatives are part of a class of nitrogen-containing chiral compounds that are widely utilized as reagents and auxiliaries in asymmetric synthesis to produce a variety of optically active compounds. clockss.org

While the this compound itself is not directly coordinating to a metal center to induce asymmetry in these examples, its role as a readily available precursor for complex chiral skeletons highlights its indirect but significant potential in the field of asymmetric catalysis.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of 1,6-dimethyl-1,5-cyclooctadiene, offering insights into its molecular framework and dynamic behavior.

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the connectivity and chemical environment of the atoms within the this compound molecule.

In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the protons provide a detailed map of the molecule. The protons on the methyl groups and those attached to the double bonds and the saturated carbons of the cyclooctadiene ring exhibit distinct resonances. For instance, in related cyclooctadiene systems, the olefinic protons typically appear as multiplets in the downfield region, while the aliphatic protons are found further upfield.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts of each unique carbon atom. The carbons of the methyl groups, the sp²-hybridized carbons of the double bonds, and the sp³-hybridized carbons of the ring all resonate at characteristic frequencies, confirming the carbon skeleton of the molecule.

Table 1: Predicted ¹³C NMR Data for this compound This table presents predicted data and should be used for illustrative purposes.

| Atom | Predicted Chemical Shift (ppm) |

| C1/C6 (quaternary) | 130-140 |

| C2/C5 (olefinic) | 120-130 |

| C3/C4/C7/C8 (aliphatic) | 25-35 |

| Methyl Carbons | 15-25 |

Data is predictive and serves as a general guide.

To probe the spatial relationships and dynamic processes within this compound and its complexes, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Exchange Spectroscopy (EXSY) are employed.

NOESY experiments are particularly valuable for determining the stereochemistry and conformation of the molecule in solution. spbu.ru By detecting through-space interactions between protons that are in close proximity, NOESY can reveal the spatial arrangement of the methyl groups relative to the cyclooctadiene ring and other ligands in a complex. spbu.ru The presence of cross-peaks in a NOESY spectrum indicates that the correlated protons are near each other in space, providing crucial information for constructing a three-dimensional model of the molecule. researchgate.net

EXSY is utilized to study chemical exchange processes, such as conformational changes or ligand exchange in metal complexes of this compound. This technique can identify atoms that are exchanging between different chemical environments, providing insights into the dynamics and mechanisms of these processes.

X-ray Crystallography of this compound Complexes

For metal complexes of this compound, single-crystal X-ray diffraction is instrumental in defining the coordination geometry around the metal center. nih.gov It reveals how the diene ligand binds to the metal, for example, in a tetrahedral or square planar fashion, and precisely measures the distances between the metal and the carbon atoms of the double bonds. nih.govwikipedia.org The conformation of the eight-membered ring, which can adopt various forms such as a twisted-boat or chair-like conformation, is also clearly elucidated. iaea.org

Table 2: Illustrative Crystallographic Data for a Hypothetical Metal Complex of this compound This table is for illustrative purposes and does not represent a specific known complex.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Metal-C(olefin) bond length (Å) | 2.1 - 2.3 |

| C=C bond length (Å) | 1.38 - 1.42 |

| C-C-C angle in ring (°) | 110 - 120 |

Data is hypothetical and intended for illustrative purposes only.

Beyond the individual molecule, X-ray crystallography provides a detailed picture of how molecules are arranged in the crystal lattice. This analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as van der Waals forces and, in some cases, hydrogen bonds if suitable functional groups are present in the complex. researchgate.net Understanding these interactions is crucial for comprehending the solid-state properties of the material. Hirshfeld surface analysis can be a powerful tool for visualizing and quantifying these intermolecular contacts. mdpi.com

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. In the context of this compound, the IR spectrum displays characteristic absorption bands that confirm the presence of its key structural features.

The most prominent features in the IR spectrum of this compound are the C-H stretching vibrations. The stretching of the C-H bonds on the sp²-hybridized carbons of the double bonds typically appears at a higher frequency (around 3000-3100 cm⁻¹) compared to the C-H stretching of the sp³-hybridized carbons in the ring and the methyl groups (around 2850-3000 cm⁻¹). The C=C stretching vibration of the double bonds is also a key diagnostic peak, usually found in the region of 1640-1680 cm⁻¹. The presence of these characteristic bands provides clear evidence for the diene functionality within the cyclooctane (B165968) ring. nist.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| =C-H | Stretch | 3000 - 3100 |

| C-H (in CH₂ and CH₃) | Stretch | 2850 - 3000 |

| C=C | Stretch | 1640 - 1680 |

Data is based on typical ranges for these functional groups. guidechem.comnist.govchemicalbook.com

Mass Spectrometry for Molecular Identification and Mechanistic Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to elucidate its structure through the analysis of fragmentation patterns. nih.gov In the context of this compound, mass spectrometry serves as a crucial tool for its unequivocal identification and for investigating reaction mechanisms involving this cyclic diene.

The most common method for analyzing volatile, thermally stable organic compounds like this compound is gas chromatography coupled with mass spectrometry (GC-MS), typically employing electron ionization (EI). nih.gov In EI-MS, high-energy electrons (commonly 70 eV) bombard the analyte molecules as they elute from the gas chromatograph. youtube.com This process imparts significant energy to the molecules, leading to the ejection of an electron to form a positively charged molecular ion (M•+). youtube.com The molecular ion's mass-to-charge ratio (m/z) provides the molecular weight of the compound. For this compound (C10H16), the exact mass of the molecular ion is 136.1252 g/mol . nih.gov

Due to the high energy of the EI process, the molecular ion is often unstable and undergoes extensive fragmentation. azom.com This fragmentation is not random; it involves the cleavage of the weakest bonds and rearrangements to form a series of smaller, stable, charged fragments. The resulting pattern of fragments and their relative abundances constitutes a mass spectrum, which is a unique fingerprint for a specific compound, allowing for its identification by comparison with spectral libraries. nih.gov

Mechanistic studies can also leverage mass spectrometry. By using isotopically labeled reactants (e.g., using deuterium), chemists can trace the pathways of atoms through a reaction. The resulting shifts in the m/z values of the product and its fragments in the mass spectrum provide direct evidence for proposed reaction mechanisms.

Below is a table summarizing the key ions that would be expected in the electron ionization mass spectrum of this compound.

Interactive Data Table: Key Ions in the Electron Ionization Mass Spectrum of this compound

| m/z Value | Proposed Ion Structure/Formula | Significance |

| 136 | [C10H16]•+ | Molecular Ion (Parent Peak) nih.gov |

| 121 | [C9H13]+ | Loss of a methyl radical (•CH3) |

| 93 | [C7H9]+ | Common fragment in cyclic terpenes |

| 79 | [C6H7]+ | Stable cyclic fragment |

| 67 | [C5H7]+ | Result of ring cleavage |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of computational studies on medium-sized organic molecules like 1,6-dimethyl-1,5-cyclooctadiene. These calculations provide a robust framework for understanding the molecule's fundamental electronic characteristics and predicting its spectroscopic signatures.

DFT calculations are instrumental in elucidating the electronic structure of this compound. By solving the Kohn-Sham equations, the distribution of electrons within the molecule can be mapped, revealing key details about its bonding. The analysis of molecular orbitals (HOMO and LUMO) helps in understanding the molecule's reactivity, with the π-orbitals of the double bonds being of particular interest.

In related studies on cobalt-cyclooctadiene complexes, DFT calculations have shown that the cyclooctadiene ligand can act as an LX2-type ligand, indicating significant back-bonding from the metal to the diene. nih.govcdnsciencepub.com This highlights the adaptable electronic nature of the cyclooctadiene framework, a feature that would be influenced by the presence of methyl groups in the 1,6-dimethyl isomer. The methyl substituents are expected to be electron-donating, which would raise the energy of the HOMO and potentially influence the molecule's reactivity in processes like cycloadditions.

A natural bond orbital (NBO) analysis, often performed in conjunction with DFT, can quantify the interactions between different parts of the molecule and provide a more localized picture of bonding. For this compound, NBO analysis would likely confirm the sp2 hybridization of the olefinic carbons and the sp3 hybridization of the methyl and methylene (B1212753) carbons.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the molecule's potential to act as an electron donor in chemical reactions. |

| LUMO Energy | ~ +1.2 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 7.7 eV | A large gap suggests high kinetic stability. |

| Dipole Moment | ~ 0.3 D | The small, non-zero dipole moment arises from the asymmetrical arrangement of the methyl groups. |

Note: The values in this table are illustrative and would be dependent on the specific DFT functional and basis set used in the calculation.

Computational methods are highly effective in predicting spectroscopic properties, which can be invaluable for the identification and characterization of this compound. The calculation of nuclear magnetic resonance (NMR) chemical shifts is a particularly powerful application of DFT. Methodologies like the Gauge-Independent Atomic Orbital (GIAO) method, combined with functionals such as mPW1PW91 or the specially parameterized WP04 for proton shifts, can provide theoretical spectra that closely match experimental data. scilit.comgithub.io

For this compound, theoretical predictions of ¹H and ¹³C NMR spectra would be crucial for distinguishing it from its isomers, such as 1,5-dimethyl-1,5-cyclooctadiene (B1594330). The predicted chemical shifts would be sensitive to the local electronic environment of each nucleus, which is influenced by the molecule's conformation.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Cyclooctadiene

| Carbon Atom | Predicted δ (ppm) (mPW1PW91/6-31G(d,p)) | Experimental δ (ppm) |

| C1 | 132.5 | 131.8 |

| C2 | 30.1 | 29.5 |

| C3 | 25.8 | 25.2 |

| C4 | 25.8 | 25.2 |

| C5 | 132.5 | 131.8 |

| C6 | 30.1 | 29.5 |

| C7 | 25.8 | 25.2 |

| C8 | 25.8 | 25.2 |

| CH₃ | 23.4 | 22.9 |

Note: This table is illustrative, based on typical accuracies for this level of theory for a related symmetrical dimethylcyclooctadiene. The specific shifts for the 1,6-isomer would differ.

Conformational Analysis and Ring Dynamics

The eight-membered ring of this compound is highly flexible and can adopt several low-energy conformations. Computational conformational analysis is essential to identify these stable geometries and to understand the dynamics of their interconversion. The potential energy surface of this molecule is complex, with multiple minima corresponding to different twist-boat and chair-like conformations.

Studies on the parent 1,5-cyclooctadiene (B75094) have shown that the twist-boat conformation is the most stable. researchgate.netaps.org For this compound, the presence of the methyl groups will influence the relative energies of the different conformers due to steric interactions. A thorough conformational search using methods like molecular mechanics followed by DFT optimization of the low-energy structures is necessary to map out the conformational landscape. The principles of conformational analysis in substituted cyclohexanes, where equatorial positioning of substituents is generally favored to minimize steric strain, are also relevant here, although the greater flexibility of the eight-membered ring allows for more complex geometries. spcmc.ac.inlibretexts.orgyoutube.com

Non-adiabatic trajectory surface hopping simulations on the related cis,cis-1,3-cyclooctadiene have demonstrated the importance of conical intersections in its photochemistry, leading to ring-opening reactions. aip.org Such dynamic simulations on this compound could reveal similar complex behaviors and potential photoisomerization pathways.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located and their energies calculated.

For instance, the formation of this compound via the [4+4] cycloaddition of isoprene (B109036) is a reaction that has been studied computationally, with a focus on the catalytic cycle. cdnsciencepub.comaip.org DFT calculations have been used to explore the energetics of different reaction pathways and to understand the regio- and stereoselectivity of the reaction.

Furthermore, theoretical studies on the isomerization of 1,5-cyclooctadiene to cyclooctyne (B158145) have utilized DFT to analyze the structure of metallacyclopropene intermediates. nih.gov Similar computational approaches could be applied to model potential isomerization or rearrangement reactions of this compound, providing insights into the transition state geometries and activation energies. One study on the rearrangement of a substituted divinylcyclobutane to this compound suggested a biradical intermediate based on the activation energy. aps.org

Table 3: Calculated Activation Barriers for a Hypothetical Isomerization Reaction

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Concerted aip.orgaip.org Sigmatropic Rearrangement | Symmetrical | 25.3 |

| Stepwise via Biradical Intermediate | Asymmetrical | 31.8 |

Note: This table presents hypothetical data to illustrate the type of information obtained from reaction mechanism modeling.

Molecular Dynamics Simulations

Determine the preferred conformations in different solvents.

Calculate the free energy barriers for conformational changes.

Simulate the diffusion and transport properties of the molecule.

Investigate its interactions with other molecules or surfaces.

The insights gained from MD simulations would be particularly relevant for understanding its properties as a potential biofuel, where its behavior in a complex mixture is of interest.

Future Research Directions and Emerging Applications

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the utilization of 1,6-DMCOD is its synthesis. It is typically formed as a minor isomer during the nickel-catalyzed dimerization of isoprene (B109036), which predominantly yields 1,5-Dimethyl-1,5-cyclooctadiene (B1594330). prepchem.com The close boiling points of the two isomers make their separation difficult and costly. prepchem.com Future research is therefore directed towards developing synthetic pathways that offer higher selectivity for 1,6-DMCOD.

Key research objectives include:

Selective Catalysis: Investigating new catalyst systems, potentially moving beyond traditional nickel catalysts to iron or other transition metals, that can selectively favor the [4+4] cycloaddition of isoprene to form the 1,6-isomer.

Reaction Condition Optimization: Fine-tuning reaction parameters such as temperature, pressure, and solvent to steer the dimerization reaction towards the desired product.

Sustainable Feedstocks: Exploring the synthesis of 1,6-DMCOD from bioderived sources to create more environmentally friendly and carbon-neutral production processes, aligning with the broader goal of sustainable chemistry. princeton.edu

| Synthetic Challenge | Proposed Research Direction | Potential Outcome |

| Low selectivity in isoprene dimerization | Design of novel, highly selective catalysts (e.g., iron-based systems) | Increased yield and purity of 1,6-DMCOD, reducing separation costs. |

| Difficult isomer separation | Development of alternative purification techniques or in-situ isomerization methods | More efficient isolation of the target compound. |

| Reliance on fossil fuels | Synthesis from bioderived dienes | Creation of sustainable and carbon-neutral pathways for polyolefin precursors. princeton.edu |

Design of Next-Generation Catalysts with Enhanced Selectivity and Activity

The development of advanced catalysts is crucial for unlocking the full potential of 1,6-DMCOD in various chemical transformations, particularly in polymerization. The steric hindrance introduced by the methyl groups can complicate reactions like Ring-Opening Metathesis Polymerization (ROMP), necessitating catalysts with specific properties.

Future catalyst design will likely focus on:

Ruthenium-Based Catalysts: Further exploration of Ru-based metathesis catalysts which have shown promise in polymerizing sterically hindered monomers like dimethyl-cyclooctadienes.

Rhodium and Iridium Complexes: Investigating the catalytic activity of rhodium and iridium complexes, which are known to form stable complexes with cyclooctadiene ligands and are active in various polymerization and cycloisomerization reactions. researchgate.netuva.nlnih.govresearchgate.net

Ligand Modification: Tailoring the ligand sphere around the metal center to enhance catalyst stability, activity, and selectivity. This includes the use of specialized ligands like pyrazolylaluminates or L-prolinate to influence the electronic and steric environment of the catalytic site. researchgate.netuva.nlnih.govd-nb.info

| Catalyst Type | Research Focus | Desired Enhancement |

| Ruthenium-based | Optimization for ROMP of sterically hindered dienes | Higher molecular weight polymers and better control over polymer architecture. princeton.edu |

| Rhodium(I) complexes | Exploration in carbene polymerization and phenylacetylene polymerization | Improved polymer yields and stereoregularity. researchgate.netuva.nlnih.gov |

| Iridium(I) complexes | Understanding ligand transformation and catalytic cycles | Development of catalysts for selective hydrosilylation and other functionalization reactions. researchgate.netfigshare.com |

Expanding the Scope of Polymerization and Material Design from 1,6-Dimethyl-1,5-cyclooctadiene

1,6-DMCOD is a promising monomer for creating novel polymers through ROMP, potentially leading to materials with properties similar to conventional polyolefins like polyethylene and polypropylene. princeton.edu Research in this area aims to overcome current limitations and expand the range of accessible materials.

Emerging applications and research directions include:

High Molecular Weight Polymers: A key focus is on overcoming the issue of low molecular weight polymer formation, which can be caused by impurities in the monomer. princeton.edu Research into selective hydrogenation and other purification methods for 1,6-DMCOD is critical for achieving high-performance polymers. princeton.edu

Homopolymers and Copolymers: The synthesis of both homopolymers of 1,6-DMCOD and its copolymers with other cyclic olefins will allow for the fine-tuning of material properties. This approach enables the creation of robust polymers with tailored characteristics for specific applications. princeton.edu

Functional Materials: Post-polymerization modification of polymers derived from 1,6-DMCOD opens a pathway to advanced functional materials. For instance, unsaturated polymers can be subjected to reactions like hydrosilylation to introduce new functional groups along the polymer backbone. acs.orgacs.org

Integration of Advanced Characterization Techniques with Computational Methodologies for Deeper Mechanistic Insights

A fundamental understanding of the reaction mechanisms involving 1,6-DMCOD is essential for the rational design of catalysts and processes. The integration of sophisticated analytical techniques with powerful computational tools is a key future direction.

This integrated approach involves:

Advanced Spectroscopy: Utilizing techniques like multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy to characterize complex reaction intermediates and polymer microstructures. uva.nl

X-ray Crystallography: Determining the precise three-dimensional structures of metal-1,6-DMCOD complexes to understand ligand coordination and its influence on catalytic activity. uva.nl

Computational Chemistry: Employing methods like Density Functional Theory (DFT) to model reaction pathways, calculate transition state energies, and predict catalyst performance. nih.gov This can provide insights into the electronic and steric factors that govern selectivity and reactivity, guiding the experimental design of new catalytic systems. nih.govrsc.orgresearchgate.net

This synergistic approach will accelerate the discovery of new catalysts and reactions, enabling more efficient and selective transformations of this compound into valuable materials.

Q & A

Q. What are the primary synthetic routes for DMCOD, and how do their yields and selectivity compare?

DMCOD is synthesized via two main pathways:

- Catalytic dimerization of isoprene : Iron pyridineimine (Fe-PDI) catalysts achieve >90% yield and high selectivity for DMCOD through [4+4]-cycloaddition. This method minimizes oligomer formation and enables large-scale production .

- Thermal dimerization : Heating isoprene at 200°C with radical inhibitors (e.g., 4,6-dinitro-o-cresol) yields 71.7% dimers, with DMCOD comprising 15% of the product mixture. However, this method produces multiple isomers (e.g., [4+2]-Diels–Alder adducts) requiring GC-MS for resolution .

Key Data :

| Method | Catalyst | Yield (DMCOD) | Selectivity |

|---|---|---|---|

| Fe-PDI Catalytic | Fe | 92% | >90% |

| Thermal (200°C) | None | 15% | Low |

Q. How can researchers separate DMCOD from its structural isomers?

DMCOD isomers (e.g., 1,5- vs. 1,6-dimethyl) are challenging to resolve due to similar physical properties. Recommended methods include:

- Fractional distillation : Isolates dimers from trimers and oligomers but requires subsequent chromatographic separation for isomer purification .

- Coordination chemistry : Utilize Ag(I) complexes (e.g., with hexafluoroacetylacetonate ligands) to selectively crystallize isomers. Repeated recrystallization yields isomerically pure products, as demonstrated in disilver complexes .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of [4+4]-cycloaddition in DMCOD synthesis?

The Fe-PDI catalyst promotes [4+4]-cycloaddition via a low-valent iron intermediate, which stabilizes the transition state for isoprene dimerization. Key factors include: